molecular formula C19H21N3O4S B4935440 4-butoxy-N-(2-hydroxy-1-methylindol-3-yl)iminobenzenesulfonamide

4-butoxy-N-(2-hydroxy-1-methylindol-3-yl)iminobenzenesulfonamide

Cat. No.: B4935440
M. Wt: 387.5 g/mol
InChI Key: AECXPBKMROJSQD-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-hydroxy-1-methylindol-3-yl)iminobenzenesulfonamide is a complex organic compound that features a combination of indole and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-hydroxy-1-methylindol-3-yl)iminobenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-hydroxy-1-methylindol-3-yl)iminobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted sulfonamides

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-hydroxy-1-methylindol-3-yl)iminobenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of indole and sulfonamide functionalities, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for drug development and biochemical research .

Properties

IUPAC Name

4-butoxy-N-(2-hydroxy-1-methylindol-3-yl)iminobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-4-13-26-14-9-11-15(12-10-14)27(24,25)21-20-18-16-7-5-6-8-17(16)22(2)19(18)23/h5-12,23H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECXPBKMROJSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(N(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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